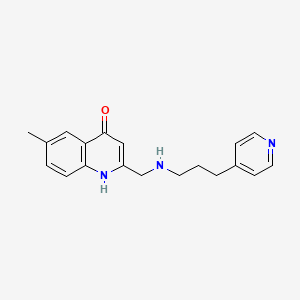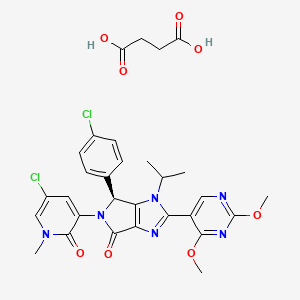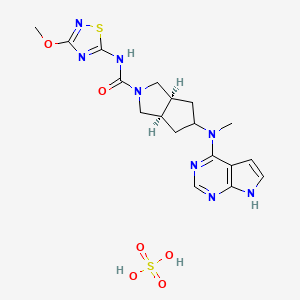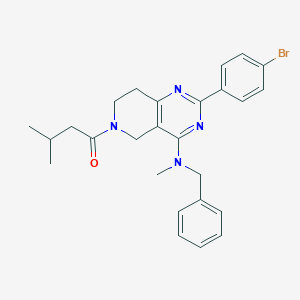
Ucsf924NC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of UCSF924NC involves several steps, starting with the preparation of the quinoline core structure. The synthetic route typically includes:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes or ketones.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the quinoline core.
Final Assembly: The final step involves the coupling of the pyridinyl-substituted quinoline with a propylamine derivative under basic conditions to yield this compound.
Chemical Reactions Analysis
UCSF924NC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and quinoline positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions are typically derivatives of the original quinoline structure .
Scientific Research Applications
UCSF924NC is primarily used in scientific research as a negative control for studying the dopamine D4 receptor. Its applications include:
Chemistry: Used to study the binding affinity and specificity of dopamine receptor ligands.
Biology: Employed in experiments to understand the role of dopamine D4 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects and as a tool to develop new drugs targeting dopamine receptors.
Industry: Utilized in the development of assays and screening methods for drug discovery.
Mechanism of Action
UCSF924NC exerts its effects by binding to the dopamine D4 receptor with a significantly reduced affinity compared to UCSF924. This reduced binding affinity makes it an ideal negative control in experiments designed to study the effects of dopamine receptor agonists and antagonists. The molecular targets involved include the dopamine D4 receptor, and the pathways affected are those related to dopamine signaling .
Comparison with Similar Compounds
UCSF924NC is unique due to its significantly reduced affinity for the dopamine D4 receptor compared to UCSF924. Similar compounds include:
UCSF924: A high-affinity dopamine D4 receptor partial agonist.
UCSF7447: Another compound with high affinity for the dopamine D4 receptor.
UCSF4226: A compound with moderate affinity for the dopamine D4 receptor.
These compounds differ in their binding affinities and specificities for the dopamine D4 receptor, making this compound a valuable tool for comparative studies in receptor pharmacology .
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
6-methyl-2-[(3-pyridin-4-ylpropylamino)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C19H21N3O/c1-14-4-5-18-17(11-14)19(23)12-16(22-18)13-21-8-2-3-15-6-9-20-10-7-15/h4-7,9-12,21H,2-3,8,13H2,1H3,(H,22,23) |
InChI Key |
PALPPRFQCFXPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CNCCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5R)-N-[4-(4-fluorophenoxy)phenyl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B10860454.png)
![[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]-[9-[(4-chlorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]methanone](/img/structure/B10860459.png)
![N-[(2S)-4-cyclohexyl-1-[(1-methylsulfonylpiperidin-3-yl)amino]-1-oxobutan-2-yl]-4-[[(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)amino]methyl]benzamide](/img/structure/B10860464.png)
![(2S)-2-[[3-cyano-2-[4-(2-fluoro-3-methylphenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10860472.png)
![(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-(4-chlorophenyl)-(3-methylimidazol-4-yl)methanol](/img/structure/B10860488.png)

![[4-methyl-2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B10860493.png)
![(4R)-5-[(6-bromo-3-methyl-2-piperazin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid](/img/structure/B10860500.png)
![(3S,4S)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide](/img/structure/B10860508.png)
![[2-Amino-4-(trifluoromethoxy)phenyl]-[4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone](/img/structure/B10860520.png)
